what is the chemical structure of tert-Butyl octaneperoxoate
what is the chemical structure of tert-Butyl octaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl octaneperoxoate, also known as tert-butyl peroxy-2-ethylhexanoate, is an organic peroxide belonging to the perester class of compounds. It is widely utilized as a radical initiator in polymerization processes, particularly for monomers such as ethylene, styrene, and acrylates. Its controlled thermal decomposition to generate free radicals makes it a critical component in the synthesis of various polymers and in the curing of unsaturated polyester resins. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and decomposition pathway.
Chemical Structure and Identification
Tert-butyl octaneperoxoate is characterized by a tert-butyl group linked to an octaneperoxoate group through a peroxide linkage (-O-O-).
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IUPAC Name: tert-butyl octaneperoxoate[1]
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Synonyms: tert-Butyl peroctoate, tert-Butyl peroxy-2-ethylhexanoate, Trigonox 21S[2][3]
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CAS Number: 3006-82-4[2]
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Molecular Formula: C₁₂H₂₄O₃[4]
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SMILES: CCCCCCCC(=O)OOC(C)(C)C[1]
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InChI Key: BWSZXUOMATYHHI-UHFFFAOYSA-N[1]
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for tert-butyl octaneperoxoate, primarily sourced from technical data for its synonym, tert-butyl peroxy-2-ethylhexanoate.
| Property | Value | Reference |
| Appearance | Clear Liquid | [5] |
| Density at 20°C | 0.900 g/cm³ | [5] |
| Viscosity at 20°C | 4.3 mPa.s | [5] |
| Active Oxygen Content | 7.40% (theoretical), ≥ 7.17% (specification) | [2][5] |
| Self-Accelerating Decomposition Temperature (SADT) | 35°C | [5] |
| Half-life in Chlorobenzene | 10 hours at 72°C | [5] |
| 1 hour at 91°C | [5] | |
| 0.1 hours at 113°C | [5] | |
| Recommended Storage Temperature | Max: 10°C, Min: -30°C | [5] |
Experimental Protocols
Synthesis of tert-Butyl Octaneperoxoate
The synthesis of tert-butyl octaneperoxoate typically involves the acylation of tert-butyl hydroperoxide with octanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The following is a representative experimental protocol adapted from the general synthesis of peresters.
Materials:
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Octanoyl chloride
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tert-Butyl hydroperoxide (70% aqueous solution)
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Sodium hydroxide (20% aqueous solution)
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Toluene (or other suitable organic solvent)
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Magnesium sulfate (anhydrous)
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Ice bath
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Separatory funnel
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Round-bottom flask with a magnetic stirrer
Procedure:
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A solution of tert-butyl hydroperoxide in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 5-10°C in an ice bath.
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A 20% aqueous solution of sodium hydroxide is added dropwise to the tert-butyl hydroperoxide solution while maintaining the temperature below 15°C.
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Octanoyl chloride is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C. The addition is regulated to control the exothermic reaction.
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After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
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The reaction mixture is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer.
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The organic layer is washed sequentially with a dilute solution of sodium bicarbonate to remove any unreacted acid chloride, followed by washing with brine.
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The organic layer is then dried over anhydrous magnesium sulfate.
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The drying agent is removed by filtration, and the solvent (toluene) is removed under reduced pressure to yield the crude tert-butyl octaneperoxoate.
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Further purification can be achieved by vacuum distillation if necessary, although for many applications as a polymerization initiator, the crude product is used directly after solvent removal.
Decomposition Pathway
The primary utility of tert-butyl octaneperoxoate lies in its thermal decomposition to generate free radicals. This process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.
The major decomposition products identified are carbon dioxide, tert-butanol, heptane, and 3-tert-butoxyheptane.[2][6] The formation of these products can be rationalized through the following reaction pathway:
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Initiation: The peroxide bond undergoes homolytic cleavage to form a tert-butoxyl radical and an octanoyloxyl radical.
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Propagation/Rearrangement:
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The octanoyloxyl radical is unstable and rapidly undergoes decarboxylation to form a heptyl radical and carbon dioxide.
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The tert-butoxyl radical can abstract a hydrogen atom from a suitable donor to form tert-butanol.
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Alternatively, the tert-butoxyl radical can undergo β-scission to form acetone and a methyl radical.
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Termination/Combination: The various radical species can combine to form stable products. For example, a heptyl radical can combine with a tert-butoxyl radical to form 3-tert-butoxyheptane, or it can abstract a hydrogen atom to form heptane.
The following diagram illustrates the thermal decomposition pathway of tert-butyl octaneperoxoate.
Safety and Handling
Organic peroxides are thermally unstable and can undergo self-accelerating decomposition.[6] Tert-butyl octaneperoxoate should be stored in a cool, well-ventilated area away from sources of heat, sparks, or ignition.[3] It is crucial to avoid contact with reducing agents, acids, alkalis, and heavy metal compounds, as these can catalyze its decomposition.[3] Always refer to the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and emergency procedures.[2][6]
